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Compound of Interest

Compound Name: 2-Cyclohexyl-1H-indole

CAS No.: 13141-48-5

Cat. No.: B087685

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis of 2-Cyclohexyl-1H-indole and its

positional isomers. Due to the limited availability of direct experimental data for these specific

compounds in public literature, this guide synthesizes information from closely related indole

analogs to provide a predictive but informed comparison. The presented data is intended to

serve as a valuable reference for the characterization and identification of these molecules in

research and drug development settings.

Predictive Spectroscopic Data Comparison
The following tables summarize the expected spectroscopic characteristics for 2-Cyclohexyl-
1H-indole and its isomers. These values are estimations derived from the analysis of various

substituted indoles and should be considered as a guide for experimental validation.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
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Proton

2-
Cyclohex
yl-1H-
indole

3-
Cyclohex
yl-1H-
indole

4-
Cyclohex
yl-1H-
indole

5-
Cyclohex
yl-1H-
indole

6-
Cyclohex
yl-1H-
indole

7-
Cyclohex
yl-1H-
indole

Indole N-H
~8.0-8.2

(br s)

~8.0-8.2

(br s)

~8.0-8.2

(br s)

~8.0-8.2

(br s)

~8.0-8.2

(br s)

~8.0-8.2

(br s)

Indole

H2/H3

H3: ~6.4

(s)

H2: ~7.1

(d)

H2: ~7.2

(t), H3:

~6.6 (t)

H2: ~7.2

(d), H3:

~6.5 (dd)

H2: ~7.1

(d), H3:

~6.4 (dd)

H2: ~7.1

(t), H3:

~6.5 (t)

Aromatic H
~7.0-7.6

(m)

~7.1-7.7

(m)

~7.0-7.3

(m)

~7.2-7.5

(m)

~7.0-7.5

(m)

~6.9-7.2

(m)

Cyclohexyl

CH

~2.8-3.0

(m)

~2.5-2.7

(m)

~3.0-3.2

(m)

~2.9-3.1

(m)

~2.9-3.1

(m)

~3.1-3.3

(m)

Cyclohexyl

CH₂

~1.2-2.0

(m)

~1.2-2.0

(m)

~1.2-2.0

(m)

~1.2-2.0

(m)

~1.2-2.0

(m)

~1.2-2.0

(m)

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
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Carbon

2-
Cyclohex
yl-1H-
indole

3-
Cyclohex
yl-1H-
indole

4-
Cyclohex
yl-1H-
indole

5-
Cyclohex
yl-1H-
indole

6-
Cyclohex
yl-1H-
indole

7-
Cyclohex
yl-1H-
indole

Indole C2 ~140 ~122 ~124 ~125 ~124 ~123

Indole C3 ~100 ~118 ~102 ~102 ~101 ~102

Indole C3a ~128 ~127 ~127 ~128 ~129 ~128

Indole C4 ~120 ~119 ~130 ~121 ~120 ~112

Indole C5 ~121 ~122 ~120 ~132 ~110 ~120

Indole C6 ~122 ~120 ~122 ~111 ~133 ~121

Indole C7 ~111 ~111 ~118 ~111 ~111 ~129

Indole C7a ~136 ~136 ~135 ~135 ~136 ~134

Cyclohexyl

C1
~38 ~35 ~37 ~36 ~36 ~37

Cyclohexyl

C2-6
~25-34 ~25-34 ~25-34 ~25-34 ~25-34 ~25-34

Table 3: Predicted Key IR Absorption Bands (cm⁻¹)
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Functional Group
2-Cyclohexyl-1H-
indole

3-Cyclohexyl-1H-
indole

4/5/6/7-Cyclohexyl-
1H-indole

N-H Stretch ~3400-3450 (sharp) ~3400-3450 (sharp) ~3400-3450 (sharp)

C-H Stretch

(Aromatic)
~3050-3150 ~3050-3150 ~3050-3150

C-H Stretch (Aliphatic) ~2850-2950 ~2850-2950 ~2850-2950

C=C Stretch

(Aromatic)
~1450-1600 ~1450-1600 ~1450-1600

C-H Bend (oop,

Aromatic)
~740-760 ~740-760

Varies with

substitution pattern

Table 4: Predicted UV-Vis Absorption Maxima (λ_max, nm) in Methanol

Isomer Predicted λ_max (nm) Notes

2-Cyclohexyl-1H-indole ~220, ~275

The cyclohexyl group at the 2-

position may cause a slight

bathochromic shift compared

to indole.

3-Cyclohexyl-1H-indole ~225, ~285

Substitution at the 3-position

often leads to a more

significant red shift.

4/5/6/7-Cyclohexyl-1H-indole ~220-230, ~270-280

The position of the cyclohexyl

group on the benzene ring will

subtly influence the absorption

maxima.

Table 5: Predicted Mass Spectrometry Fragmentation
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Isomer Predicted [M]⁺
Key Fragmentation
Pathways

2/3/4/5/6/7-Cyclohexyl-1H-

indole
m/z 199

- Loss of cyclohexyl radical

([M-83]⁺) to give an indole

fragment (m/z 116).-

Fragmentation of the

cyclohexyl ring (e.g., loss of

ethylene, propylene).- The

relative intensities of fragments

may differ based on isomer

stability.

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of 2-
Cyclohexyl-1H-indole isomers and related compounds.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of

deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal

standard.[1] The sample should be fully dissolved.[1]

¹H NMR Acquisition:

Acquire spectra at room temperature.

Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2

seconds.

¹³C NMR Acquisition:

Acquire spectra using a proton-decoupled pulse sequence.
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Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of

2-5 seconds.

Data Processing: Process the raw data using appropriate NMR software. This includes

Fourier transformation, phase correction, baseline correction, and referencing the chemical

shifts to TMS (0.00 ppm).

2. Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation:

Thin Film (for oils/liquids): Place a drop of the neat sample between two potassium

bromide (KBr) or sodium chloride (NaCl) salt plates.

KBr Pellet (for solids): Grind a small amount of the solid sample with dry KBr powder and

press into a thin, transparent pellet.

Attenuated Total Reflectance (ATR): Place a small amount of the sample directly on the

ATR crystal.

Acquisition:

Record the spectrum typically in the range of 4000-400 cm⁻¹.

Acquire a background spectrum of the empty sample holder or pure solvent, which is then

automatically subtracted from the sample spectrum.[2]

Data Analysis: Identify characteristic absorption bands corresponding to specific functional

groups.[3]

3. Ultraviolet-Visible (UV-Vis) Spectroscopy

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Sample Preparation:
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Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol,

ethanol, or cyclohexane) in a quartz cuvette.[4] The concentration should be adjusted to

give a maximum absorbance between 0.5 and 1.5.

Use the pure solvent as a reference blank.[2][4][5]

Acquisition:

Scan the sample over a wavelength range of approximately 200-400 nm.[2][5]

Record the absorbance spectrum.

Data Analysis: Determine the wavelength(s) of maximum absorbance (λ_max).

4. Mass Spectrometry (MS)

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or

liquid chromatograph (LC-MS).

Sample Preparation:

GC-MS: Dissolve a small amount of the sample in a volatile organic solvent (e.g.,

dichloromethane, methanol).

LC-MS: Dissolve the sample in a solvent compatible with the mobile phase (e.g.,

methanol, acetonitrile).

Acquisition:

Introduce the sample into the ion source (e.g., electron ionization for GC-MS, electrospray

ionization for LC-MS).

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

deduce the structure.
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Caption: Experimental workflow for the spectroscopic comparison of 2-Cyclohexyl-1H-indole
isomers.
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Caption: Potential signaling pathways targeted by indole derivatives in cancer therapy.[6][7][8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b087685?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

